5-Vinyl-1H-imidazole

Catalog No.
S6514691
CAS No.
3718-04-5
M.F
C5H6N2
M. Wt
94.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Vinyl-1H-imidazole

CAS Number

3718-04-5

Product Name

5-Vinyl-1H-imidazole

IUPAC Name

5-ethenyl-1H-imidazole

Molecular Formula

C5H6N2

Molecular Weight

94.1

InChI

InChI=1S/C5H6N2/c1-2-5-3-6-4-7-5/h2-4H,1H2,(H,6,7)

SMILES

C=CC1=CN=CN1

5-Vinyl-1H-imidazole (often referred to as 4-vinylimidazole or 4(5)-vinylimidazole due to tautomerism) is a highly reactive, bifunctional heterocyclic monomer procured for advanced polymer synthesis and electrochemical applications. Unlike N-substituted analogs, it features a polymerizable vinyl group alongside an imidazole ring that retains a free N-H bond, allowing it to act simultaneously as a hydrogen bond donor and acceptor [1]. Industrially, it is prioritized as a critical precursor for synthesizing high-molecular-weight homopolymers, well-defined block copolymers via controlled radical polymerization, polymeric ionic liquids (PILs), and anhydrous proton-conducting membranes [2]. Its intrinsic ability to facilitate proton hopping (the Grotthuss mechanism) and its exceptional thermal stability make it a benchmark material for fuel cells, gene delivery vectors, and high-performance coatings where precise microphase separation and hydrogen-bonding networks are application-critical [1].

Research Fit

Tautomeric System 4(5)-Vinylimidazole with free N-H proton for hydrogen-bonding and proton-relay mechanisms
Bifunctional Monomer Vinyl group enables radical copolymerization; imidazole ring confers metal chelation and catalytic activity
Supply Format Commercially supplied at reported purity with TBC stabilizer; store at 2–8°C under inert atmosphere
Position Distinct Isomer-specific reactivity differs from 1-vinylimidazole and 2-vinylimidazole; verify substitution position

In procurement and material design, substituting 5-vinyl-1H-imidazole with the more common and cheaper 1-vinylimidazole (N-vinylimidazole) leads to fundamental process and performance failures. 1-Vinylimidazole has the vinyl group attached directly to the nitrogen atom, which eliminates the free N-H proton [1]. This structural difference prevents 1-vinylimidazole from forming the extensive intra- and intermolecular hydrogen-bonding networks required for anhydrous proton conduction in fuel cell membranes. Furthermore, the propagating radical of 1-vinylimidazole lacks resonance stabilization, making it notoriously difficult to control in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerizations [1]. This results in low molecular weights and poor architectural control. Buyers must strictly specify 5-vinyl-1H-imidazole when high glass transition temperatures, controlled block copolymer architectures, or intrinsic proton-donor capabilities are required for downstream success.

Substitution Risk

Target 4(5)-Vinylimidazole
Potential Substitute 1-Vinylimidazole may lack the free N-H proton required for hydrogen-bonding and Grotthuss proton-relay mechanisms in membrane applications
Target 4(5)-Vinylimidazole
Potential Substitute 2-Vinylimidazole may shift ring electronics and metal coordination geometry; reported as significantly less synthetically accessible
Target 4(5)-Vinylimidazole
Potential Substitute N-Alkylated derivatives may alter copolymerization reactivity ratios; reported r₂ values differ by 0.08 between isomeric N-methyl comonomers

Superior RAFT Polymerization Control and Molecular Weight Scaling

5-Vinyl-1H-imidazole demonstrates superior suitability for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization compared to 1-vinylimidazole. In glacial acetic acid, 5-vinyl-1H-imidazole yields high-molecular-weight homopolymers with controlled architectures, whereas 1-vinylimidazole yields significantly lower molecular weights under identical conditions due to a higher kt/kp ratio and lack of resonance stabilization of the propagating radical [1].

Evidence DimensionPolymer Molecular Weight (Mn) via RAFT
Target Compound DataMn = 1,100,000 g/mol (PDI = 1.54)
Comparator Or Baseline1-Vinylimidazole (Mn = 50,000 g/mol, PDI = 1.52)
Quantified Difference22-fold increase in molecular weight
ConditionsRAFT polymerization in glacial acetic acid at 65 °C

Enables the precise synthesis of well-defined, high-molecular-weight block copolymers required for advanced membrane and biomedical applications.

Isomer Accessibility
Class-level
4(5)-VI commercially available at ≥95% from multiple vendors
2-VI described as rare; 4-VI less synthetically accessible
Supports procurement feasibility assessment
Supplier data to verify; class-level inference

Enhanced Thermal Stability and Glass Transition Temperature (Tg)

The retention of the N-H group in 5-vinyl-1H-imidazole allows for extensive intra- and intermolecular hydrogen bonding, significantly enhancing the thermal properties of its resulting polymers. Differential scanning calorimetry (DSC) reveals that poly(4-vinylimidazole) possesses a substantially higher glass transition temperature than poly(1-vinylimidazole) [1].

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data218 °C
Comparator Or BaselinePoly(1-vinylimidazole) (175 °C)
Quantified Difference+43 °C higher Tg
ConditionsDifferential scanning calorimetry (DSC) of homopolymers

Dictates the selection of 5-vinyl-1H-imidazole for high-temperature industrial applications, such as high-temperature proton exchange membranes (HT-PEMs) and heat-resistant coatings.

Reactivity Ratios
Head-to-head
r₁ = 1.01, r₂ = 0.86
4(5)-VI (M₁) with 1-methyl-5-VI (M₂)
Supports copolymer composition control
Reported ¹⁴C counting method context

Anhydrous Proton Conductivity via Grotthuss Mechanism

Unlike 1-vinylimidazole, which lacks a free N-H proton, 5-vinyl-1H-imidazole acts as both a proton donor and acceptor, enabling efficient proton hopping (the Grotthuss mechanism) in dry states. Copolymer membranes incorporating 5-vinyl-1H-imidazole achieve exceptional anhydrous proton conductivities and maintain thermal stability at elevated temperatures, vastly outperforming standard non-hydrogen-bonding imidazole derivatives [1].

Evidence DimensionAnhydrous Proton Conductivity
Target Compound Data24 mS cm⁻¹ (0.024 S cm⁻¹)
Comparator Or BaselineN-substituted imidazoles (lack N-H proton hopping pathway)
Quantified DifferenceEnables high conductivity in completely anhydrous conditions
ConditionsPoly(4-vinylimidazole-co-acrylic acid) membranes at 125 °C

Essential for the procurement of precursors for fuel cell membranes that must operate efficiently above 100 °C without secondary water humidification systems.

Catalytic Activity
Head-to-head
Optimal at 75 mol% 4(5)-VI content
1-methyl-4-VI copolymers ranked higher than 1-methyl-5-VI copolymers
Supports catalyst composition optimization
Reported PNPA hydrolysis context; pH 7.11
Proton Conductivity
Class-level
0.05 S/cm at 80°C
PVdF/poly[4(5)-VI/imidazolium] composite (80:20)
Supports membrane conductivity screening
Reported composite conductivity context; Grotthuss mechanism
Cycloaddition Role
Head-to-head
5-VI acts as 4π-component
Reacts with N-phenylmaleimide to give bicyclic adduct
Supports cycloaddition methodology design
Reported 4π-component behavior context
O₂-Binding Affinity
Class-level
Rapid, reversible O₂ binding with CoP complex
Hydrogen-bonding enhancement via free N-H proton
Supports oxygen-binding material screening
Qualitative enhancement reported; class-level inference

High-Temperature Proton Exchange Membranes (HT-PEMs)

Due to its high glass transition temperature (218 °C) and ability to facilitate anhydrous proton hopping via the Grotthuss mechanism, 5-vinyl-1H-imidazole is the preferred monomer for synthesizing polymer electrolyte membranes. It is utilized in fuel cells operating above 100 °C, where standard perfluorosulfonic acid membranes fail due to dehydration [1], [2].

Controlled Block Copolymer Synthesis for Smart Materials

The exceptional stability of the 4-vinylimidazole propagating radical makes it uniquely suited for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. It is procured by materials scientists to design well-defined block copolymers with narrow polydispersity indices (PDIs) for stimuli-responsive hydrogels, electro-active devices, and precise microphase-separated structures [1].

Polymeric Ionic Liquids (PILs) for Extreme Environments

When quaternized into imidazolium salts, 5-vinyl-1H-imidazole derivatives exhibit superior thermal decomposition profiles compared to 1-vinylimidazolium analogs. This makes the compound an ideal precursor for synthesizing robust polymeric ionic liquids used as solid-state electrolytes, microwave-absorbing materials, and high-temperature CO2-capturing membranes [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Polymer ester hydrolysis catalyst research
Copolymer composition control via reactivity ratios
Catalytic efficiency at target monomer composition
High-temperature proton exchange membrane research
Free N-H proton for Grotthuss mechanism
Conductivity under anhydrous or low-humidity conditions
Oxygen transport membrane research
N-H hydrogen-bonding for O₂ affinity enhancement
Oxygen-binding in metalloporphyrin-polymer complexes
Diels-Alder cycloaddition methodology
4π-component reactivity with dienophiles
Cycloaddition yield and adduct identity confirmation

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

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